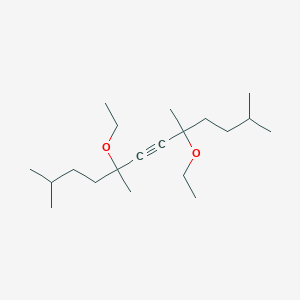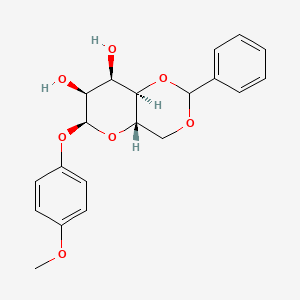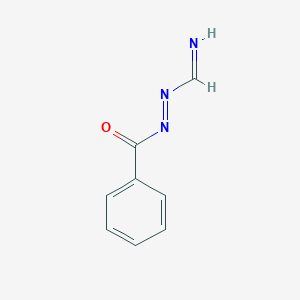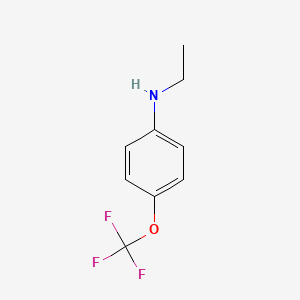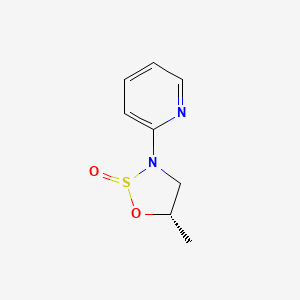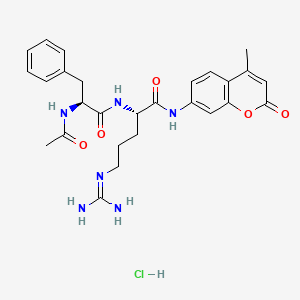
IMPERATOXIN A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The total synthesis of IpTxa has been achieved, demonstrating that synthetic IpTxa efficiently activates RyRs with potency and affinity identical to those of native IpTxa (Zamudio et al., 1997).
Molecular Structure Analysis Imperatoxin A is a 33 amino acid peptide with a unique structure not homologous to other known scorpion toxins. It shares some homology with spider toxins targeting neuronal P-type Ca2+ channels (Zamudio et al., 1997).
Chemical Reactions and Properties IpTxa targets RyR channels, showing high affinity and multiple actions, including enhancement and depression of transient channel activity (Dulhunty et al., 2004).
Physical and Chemical Properties Analysis As a calcin toxin, IpTxa exhibits a compact, globular structure with a positive net charge and the ability to activate RyRs selectively and with high affinity. Its structural and functional characteristics define its classification as a member of the calcin family of peptide toxins (Capes & Valdivia, 2009).
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone
Synthesis Analysis One related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was synthesized via intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or (R)-2-aminopropan-1-ol (Gomi et al., 2012).
Molecular Structure Analysis The structure of related compounds involves complex ring systems and often includes tert-butyloxycarbonyl groups as a protective group for amine functionalities.
Chemical Reactions and Properties Related compounds show reactivity typical of diazo and carbonyl groups, often participating in cycloaddition reactions and transformations involving nitrite groups (De Angelis et al., 2021).
Applications De Recherche Scientifique
1. Actions on Ryanodine Receptors
Imperatoxin A acts as a high-affinity activator of ryanodine receptors (RyR), which are critical in cellular calcium signaling. Dulhunty et al. (2004) found that Imperatoxin A enhances calcium release from the sarcoplasmic reticulum and has three independent actions on ryanodine receptor channels, suggesting potential applications in understanding calcium signaling in muscle and cardiac tissues (Dulhunty, Curtis, Watson, Cengia, & Casarotto, 2004).
2. Modulating Sarcoplasmic Reticulum Ca²⁺ Release
Shtifman et al. (2000) investigated the effects of Imperatoxin A on local calcium release events in permeabilized frog skeletal muscle fibers. They demonstrated that Imperatoxin A induced the appearance of Ca²⁺ release events from the sarcoplasmic reticulum, suggesting its potential as a tool for studying muscle contraction and related physiological processes (Shtifman, Ward, Wang, Valdivia, & Schneider, 2000).
3. Interaction with Different Ryanodine Receptor Types
Research by Simeoni et al. (2001) showed that Imperatoxin A stimulates [³H]ryanodine binding to RyR3-containing microsomes, indicating its differential effects on various RyR isoforms. This suggests its utility in dissecting the biochemical differences and functions of various RyR types in cells (Simeoni, Rossi, Zhu, García, Valdivia, & Sorrentino, 2001).
4. Structural and Functional Studies
Imperatoxin A's interactions with RyR1, a skeletal muscle ryanodine receptor, were explored by Seo et al. (2006). Through studying recombinant Imperatoxin A mutants, they provided insights into the structural basis of its interaction with RyRs, contributing to the understanding of muscle physiology and potential therapeutic interventions (Seo, Choi, Park, & Kim, 2006).
5. Cell-Penetrating Properties
Gurrola et al. (2010) highlighted Imperatoxin A as a cell-penetrating peptide, demonstrating its ability to cross cell membranes and modify the release of calcium in vivo. This feature has implications for its use in drug delivery and as a probe for studying intracellular processes (Gurrola, Capes, Zamudio, Possani, & Valdivia, 2010).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
172451-37-5 |
|---|---|
Nom du produit |
IMPERATOXIN A |
Formule moléculaire |
C148H260N58O45S6 |
Poids moléculaire |
3764.4 |
Pureté |
≥ 90 % (SDS-PAGE and HPLC) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1143115.png)
![Xanthylium, 6-(diethylamino)-1,2,3,4-tetrahydro-4-[(5,8,9,10-tetrahydro-6H-benzo[c]xanthen-11-yl)methylene]-, perchlorate (9CI)](/img/structure/B1143116.png)
